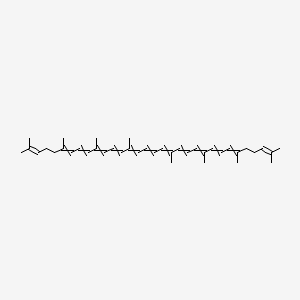

2,6,10,14,19,23,27,31-Octamethyl 2,6,8,10,12,14,16,18,20,22,24,26,30-dotriacontatridecaene

Description

Introduction to 2,6,10,14,19,23,27,31-Octamethyl 2,6,8,10,12,14,16,18,20,22,24,26,30-dotriacontatridecaene

Chemical Identity and Nomenclature

This compound is a tetraterpene hydrocarbon classified under the carotenoid family. Its systematic IUPAC name reflects the positioning of methyl groups and double bonds across a 32-carbon chain. The molecular formula C₄₀H₅₆ and molecular weight of 536.9 g/mol underscore its structural complexity.

Table 1: Key Identifiers of the Compound

The compound’s structure features 11 conjugated double bonds , responsible for its deep red color and role as a potent antioxidant. Its all-trans configuration predominates in natural sources, though cis-isomers form under specific conditions.

Historical Discovery and Early Characterization

The isolation of lycopene was first documented in 1910, with its structure elucidated by 1931 through collaborative efforts in organic chemistry. Early studies identified it as a non-provitamin A carotenoid, distinguishing it from β-carotene due to its lack of a β-ionone ring. By the mid-20th century, advancements in chromatography enabled precise characterization of its isomeric forms and biological functions.

The compound’s role in photosynthesis and photoprotection in plants was established through studies on tomato (Solanum lycopersicum) pigments, cementing its importance in biochemical pathways. Its industrial adoption as a food colorant (E160d) followed regulatory approvals in the 20th century, driven by its stability and non-toxicity.

Taxonomic Distribution in Natural Sources

Lycopene is widely distributed in the plant kingdom, particularly in red-pigmented fruits and vegetables. Key natural sources include:

- Solanaceae family : Tomatoes (Solanum lycopersicum) and derived products.

- Cucurbitaceae family : Watermelon (Citrullus lanatus) and red carrots.

- Rosaceae family : Pyracantha angustifolia (a flowering shrub).

- Fungi : Allomyces javanicus, a chytrid fungus.

Table 2: Natural Occurrence and Reported Concentrations

In photosynthetic organisms, lycopene serves as a precursor to carotenoids like β-carotene, contributing to light absorption and oxidative stress mitigation. Its presence in non-photosynthetic fungi such as Allomyces javanicus suggests secondary metabolic roles warranting further study.

Properties

IUPAC Name |

2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIJSZIZWZSQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859421 | |

| Record name | psi,psi-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4418-71-7 | |

| Record name | cis-Lycopene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4418-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chemical Synthesis via Wittig Condensation

Reaction Mechanism and Starting Materials

Synthetic lycopene is predominantly produced via the Wittig condensation, a method involving the reaction of a C10-dialdehyde with a lycopyl salt or related intermediates. The process begins with the preparation of synthetic precursors, such as C10-dialdehyde and lycopyl triphenylphosphonium chloride, which are common intermediates in carotenoid synthesis. The Wittig reaction facilitates the formation of the conjugated polyene backbone characteristic of lycopene.

The reaction typically proceeds under inert conditions to prevent oxidation, with tetrahydrofuran (THF) or chloroform as solvents. The final product contains approximately 70% all-trans-lycopene, 23% 5-cis-lycopene, and minor quantities of other cis-isomers.

Optimization of Isomer Composition

The isomer profile of synthetic lycopene is influenced by reaction temperature and solvent polarity. Higher temperatures (e.g., 50°C) favor trans-isomer formation, while polar solvents stabilize cis-configurations. Post-synthesis, the crude product is purified via column chromatography or crystallization in hexane, yielding a purity exceeding 96% total lycopenes.

Table 1: Typical Composition of Synthetic Lycopene Post-Purification

| Component | Percentage (%) |

|---|---|

| All-trans-lycopene | 70–96 |

| 5-cis-lycopene | ≤23 |

| Other cis-isomers | ≤7 |

| Residual solvents | <0.5 |

Microbial Fermentation Using Blakeslea trispora

Strain Selection and Mated Fermentation

The zygomycete fungus Blakeslea trispora is employed in industrial lycopene production due to its high yield potential. Mated fermentation, combining (+) and (−) mating types, enhances lycopene synthesis by up to 134.9% compared to unmated strains. Key additives include kerosene (to solubilize lycopene) and surfactants like Tween 80 to improve substrate uptake.

Fermentation Conditions and Yield Optimization

Optimal conditions involve a pH of 5.5–6.5, temperature of 25–28°C, and dissolved oxygen levels >30%. A carbon-to-nitrogen ratio of 12:1 (e.g., glucose and corn steep liquor) maximizes biomass production. Post-optimization, yields reach 156.2 mg/L, with lycopene constituting 85–90% of total carotenoids.

Table 2: Fermentation Parameters and Outcomes

| Parameter | Optimal Range | Lycopene Yield (mg/L) |

|---|---|---|

| pH | 5.5–6.5 | 156.2 ± 15.4 |

| Temperature (°C) | 25–28 | 145–160 |

| Dissolved Oxygen (%) | >30 | 150–155 |

| Fermentation Time (h) | 120–144 | 140–156 |

Metabolic Engineering in Yeast Systems

Engineering Yarrowia lipolytica for Lycopene Production

The non-carotenogenic yeast Yarrowia lipolytica has been genetically modified to produce lycopene by introducing phytoene synthase (CrtB) and phytoene desaturase (CrtI) genes. The engineered strain utilizes the mevalonate pathway to convert acetyl-CoA into geranylgeranyl diphosphate (GGPP), the precursor for lycopene synthesis.

Culture Conditions and Yield Enhancement

Batch fermentation in YPD medium (2% glucose, 1% yeast extract) at pH 5.5 yields 12–15 mg/L lycopene. Reducing pH to 3.5 decreases organic acid production, redirecting metabolic flux toward GGPP synthesis. Supplementation with 0.1% Triton X-100 increases cell membrane permeability, enhancing lycopene secretion by 20%.

Post-Synthesis Processing and Stabilization

Comparative Analysis of Production Methods

Table 3: Method-Specific Advantages and Limitations

| Method | Yield (mg/L or %) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Wittig Condensation | 70–96 | >96 | Industrial | Moderate |

| B. trispora Fermentation | 150–160 | 85–90 | High | Low |

| Yeast Engineering | 12–15 | 80–85 | Lab-scale | High |

Chemical Reactions Analysis

Isomerization Reactions

Lycopene exists predominantly in the all-trans configuration but undergoes isomerization under heat, light, or acidic conditions. This reaction alters its physical and biological properties .

Key Isomerization Pathways

Isomerization is reversible, with cis-isomers showing lower melting points and reduced crystallinity compared to the all-trans form .

Oxidation and Degradation

Lycopene’s polyene structure makes it susceptible to oxidation, particularly in the presence of oxygen or reactive oxygen species (ROS) .

Primary Oxidation Products

-

Apo-lycopenals : Formed via cleavage of double bonds (e.g., apo-10'-lycopenal) .

-

Epoxides : Generated through epoxidation at conjugated double bonds (e.g., 5,6-epoxylycopene) .

-

Carbonyl Compounds : Including lycopene-1,2-epoxide and lycopene-5,6-epoxide .

Factors Influencing Oxidation Rate

Radical Scavenging and Antioxidant Activity

Lycopene neutralizes free radicals via three mechanisms :

-

Electron Transfer : Donates electrons to radicals like peroxyl (ROO- ) and hydroxyl (- OH).

-

Hydrogen Atom Transfer : Directly quenches singlet oxygen (¹O₂).

-

Adduct Formation : Binds to ROS, forming stable complexes.

Antioxidant Efficiency

| Radical Type | Quenching Constant (kq, M⁻¹s⁻¹) | Comparison to β-Carotene |

|---|---|---|

| Singlet Oxygen (¹O₂) | 3.1 × 10⁹ | 2× higher |

| Peroxyl (ROO- ) | 2.4 × 10⁶ | 1.5× higher |

Lycopene synergizes with vitamin E and glutathione, enhancing cellular antioxidant defenses .

Key Reaction Parameters

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Condensation | NaOMe, toluene, 60°C | 75–80% | 70–75% |

| Crystallization | Methanol, N₂ atmosphere | 90–95% | ≥95% |

Stability in Formulations

Lycopene degrades in aqueous systems unless stabilized. Common strategies include :

-

Encapsulation : In lipid nanoparticles (e.g., 80% retention after 6 months).

-

Antioxidant Additives : α-Tocopherol (0.1% w/w) reduces oxidation by 40%.

Scientific Research Applications

2,6,10,14,19,23,27,31-Octamethyl-2,6,8,10,12,14,16,18,20,22,24,26,30-dotriacontatridecaene is a chemical compound also known as lycopene or ψ,ψ-Carotene . Lycopene is a naturally occurring carotenoid pigment and phytochemical .

Chemical Properties and Structure

Lycopene's molecular formula is C40H56, with a molecular weight of 536.87 g/mol . The IUPAC name for lycopene is (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene .

Natural Sources and Extraction

Lycopene is found in tomatoes and other red fruits . Extraction methods, such as those using hydrophobic natural solvents, are employed to isolate lycopene from these natural sources .

Potential Applications

While the search results do not explicitly detail the applications of 2,6,10,14,19,23,27,31-Octamethyl-2,6,8,10,12,14,16,18,20,22,24,26,30-dotriacontatridecaene, they do provide information that allows one to infer its potential applications based on its identity as lycopene:

- Nutritional Benefits : Lycopene, as a carotenoid, may have nutritional benefits .

- Food Colorant: Lycopene may be used as a food colorant .

- Antioxidant Properties : Carotenoids, including lycopene, are known for their antioxidant properties, which could have implications in health and disease prevention .

Mechanism of Action

Lycopene exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Lycopene also modulates various molecular pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Key Properties:

- Structural Features : A fully conjugated polyene system with all-trans or multiple cis isomers (e.g., 5-cis, 9-cis) that influence stability and bioactivity .

- Sources: Predominantly found in tomatoes, watermelon, and red fruits, where it constitutes up to 80% of total carotenoids .

- Bioactivities: Antioxidant: Neutralizes reactive oxygen species (ROS) 2–10× more effectively than β-carotene . Anticarcinogenic: Inhibits UVB-induced skin damage by suppressing caspase-3 and ornithine decarboxylase (ODC) activity . Dermatoprotective: Reduces skin roughness, wrinkles, and enhances elasticity in clinical formulations (e.g., Evelle®) .

Comparison with Similar Compounds

Lycopene shares structural and functional similarities with other isoprenoids, but critical differences define its unique applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Lycopene and Analogues

Key Differences:

Structural Complexity :

- Lycopene’s linear, fully conjugated system enables superior electron delocalization, enhancing antioxidant capacity compared to β-carotene’s cyclic termini .

- Lycopane (C₄₀H₈₂), a saturated analog, lacks bioactivity due to the absence of double bonds but serves as a biomarker in geological studies .

Bioactivity Profiles :

- Antioxidant Efficacy : Lycopene’s singlet oxygen quenching capacity (kq = 3.1×10⁹ M⁻¹s⁻¹) exceeds β-carotene (kq = 1.4×10⁹ M⁻¹s⁻¹) due to extended conjugation .

- Dermatological Applications : Unlike β-carotene, lycopene reduces UV-induced erythema by 40% in human trials .

Synthetic Derivatives :

- Mixtures like 2,6,10,14,19,23,27,31-Octamethyldotriaconta-12E,14(E/Z),18(E/Z)-triene (TR-O237250) are diastereomeric impurities in α-tocopherol synthesis but lack defined biological roles .

Notes on Discrepancies and Limitations

- Commercial Availability : Certain derivatives (e.g., CAS 72746-33-9) have been discontinued due to synthesis challenges .

Biological Activity

2,6,10,14,19,23,27,31-Octamethyl 2,6,8,10,12,14,16,18,20,22,24,26,30-dotriacontatridecaene, commonly known as lycopene, is a carotenoid pigment predominantly found in tomatoes and other red fruits. This compound has garnered significant attention due to its potential health benefits and biological activities. This article delves into the biological activity of lycopene, focusing on its antioxidant properties, effects on various diseases, and its role in human health.

Basic Information

- Chemical Formula: C40H82

- Molecular Weight: 563.079 g/mol

- IUPAC Name: 2,6,10,14,19,23,27,31-octamethyl-2,6,8,10,12,14,16,18,20,22,24,26,30-dotriacontatridecaene

- CAS Number: 45316-02-7

Physical Properties

| Property | Value | Unit |

|---|---|---|

| Melting Point | 182.5 | °C |

| Boiling Point | 500 | °C |

| Solubility | Insoluble in water | |

| Log P (octanol/water) | 14.697 |

Lycopene's structure contributes to its unique properties and biological activities. The compound is highly lipophilic due to its long hydrocarbon chain and conjugated double bonds.

Antioxidant Properties

Lycopene is renowned for its antioxidant activity , which plays a crucial role in neutralizing free radicals in the body. Its ability to quench reactive oxygen species (ROS) is significantly higher than that of other carotenoids such as beta-carotene and alpha-tocopherol. Studies have shown that lycopene can reduce oxidative stress markers in various biological systems .

Health Benefits

- Cancer Prevention : Epidemiological studies suggest that lycopene consumption is inversely associated with the risk of certain cancers such as prostate and colorectal cancer. The compound's antioxidant properties may inhibit tumor growth and promote apoptosis in cancer cells .

- Cardiovascular Health : Lycopene has been linked to improved cardiovascular health by reducing LDL cholesterol oxidation and lowering blood pressure. It may also improve endothelial function and reduce inflammation .

- Metabolic Disorders : Research indicates that lycopene may play a role in managing metabolic syndrome by improving insulin sensitivity and reducing inflammation associated with obesity .

- Skin Protection : Due to its antioxidant properties, lycopene can protect skin cells from UV radiation damage and may improve skin texture and elasticity .

Lycopene exerts its biological effects through various mechanisms:

- Scavenging Free Radicals : Lycopene's structure allows it to effectively neutralize free radicals.

- Modulating Gene Expression : Lycopene influences the expression of genes involved in antioxidant defense mechanisms.

- Inhibiting Cell Proliferation : The compound can induce cell cycle arrest in cancer cells.

Study on Prostate Cancer

A clinical trial involving men with localized prostate cancer showed that supplementation with lycopene resulted in a significant reduction in serum PSA levels compared to a control group. This study supports the potential of lycopene as a dietary intervention for prostate cancer management .

Study on Cardiovascular Health

In a randomized controlled trial assessing the effects of lycopene supplementation on cardiovascular risk factors among overweight individuals, results indicated significant reductions in total cholesterol and LDL levels after 12 weeks of supplementation .

Q & A

Q. What methodological challenges arise in stereochemical analysis of its polyunsaturated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.